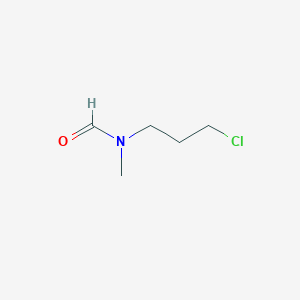
N-(3-Chloropropyl)-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloropropyl)-N-methylformamide: is an organic compound with the molecular formula C5H10ClNO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a 3-chloropropyl group and the nitrogen atom is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-(3-Chloropropyl)-N-methylformamide involves the direct alkylation of N-methylformamide with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formylation: Another approach involves the formylation of N-(3-chloropropyl)-N-methylamine using formic acid or formic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-Chloropropyl)-N-methylformamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylformamide and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
科学的研究の応用
Chemistry: N-(3-Chloropropyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it valuable for creating functionalized materials with specific properties.
作用機序
The mechanism of action of N-(3-Chloropropyl)-N-methylformamide involves its ability to act as an alkylating agent. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate guanine bases in DNA, leading to the formation of DNA adducts and potential mutagenesis.
Protein Modification: Alkylation of cysteine residues in proteins can alter their structure and function.
Enzyme Inhibition: By modifying active sites of enzymes, this compound can inhibit their catalytic activity.
類似化合物との比較
N-(3-Chloropropyl)formamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylformamide: Lacks the 3-chloropropyl group, making it less reactive as an alkylating agent.
N-(3-Chloropropyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-(3-Chloropropyl)-N-methylformamide is unique due to its specific combination of the 3-chloropropyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
CAS番号 |
4172-04-7 |
|---|---|
分子式 |
C5H10ClNO |
分子量 |
135.59 g/mol |
IUPAC名 |
N-(3-chloropropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |
InChIキー |
PSSHCDKLHDMLPC-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


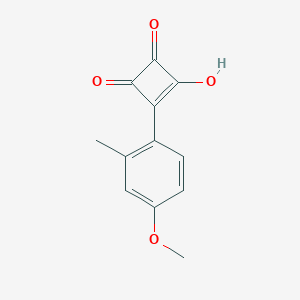
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
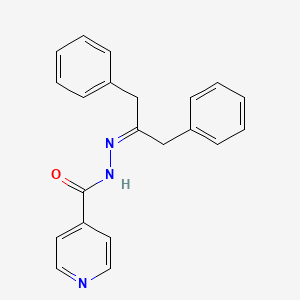
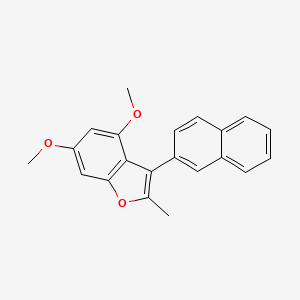
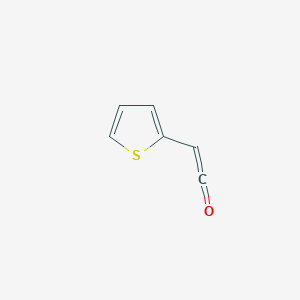

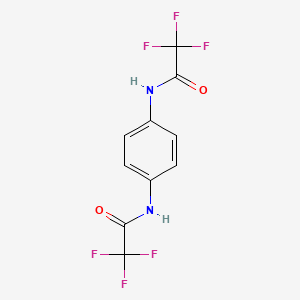
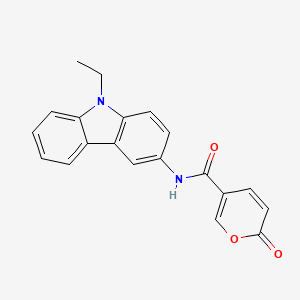
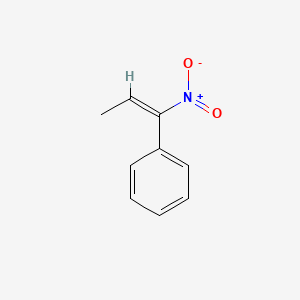
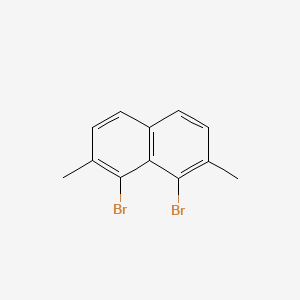
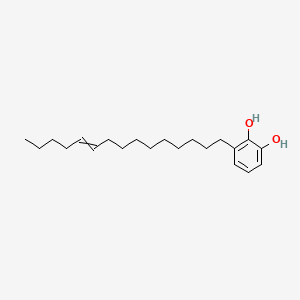
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
